
(3-(cyclohexylsulfonyl)azétidin-1-yl)(1H-indol-5-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone: is a synthetic organic compound that features a unique combination of a cyclohexylsulfonyl group, an azetidine ring, and an indole moiety
Applications De Recherche Scientifique
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Explored for its properties as a building block in the synthesis of advanced materials with unique electronic or optical properties.
Mécanisme D'action
Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Azetidines
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Cyclohexylsulfonyl Group: This step often involves sulfonylation reactions where a cyclohexylsulfonyl chloride is reacted with the azetidine intermediate under basic conditions.
Attachment of the Indole Moiety: The final step involves coupling the indole derivative with the azetidine-sulfonyl intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate catalysts for specific substitution reactions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the indole moiety.
Reduced Derivatives: Sulfide or thiol derivatives from the reduction of the sulfonyl group.
Substituted Derivatives: Compounds with new functional groups introduced at the azetidine or indole positions.
Comparaison Avec Des Composés Similaires
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone: can be compared with other compounds that feature similar structural motifs:
(3-(phenylsulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone: Similar structure but with a phenyl group instead of a cyclohexyl group, leading to different steric and electronic properties.
(3-(cyclohexylsulfonyl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring, affecting the ring strain and reactivity.
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-pyrrolo[2,3-b]pyridin-5-yl)methanone: Similar structure but with a pyrrolo[2,3-b]pyridine moiety instead of an indole moiety, altering the electronic properties and potential interactions.
Propriétés
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(14-6-7-17-13(10-14)8-9-19-17)20-11-16(12-20)24(22,23)15-4-2-1-3-5-15/h6-10,15-16,19H,1-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGVLUNEDPNLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)
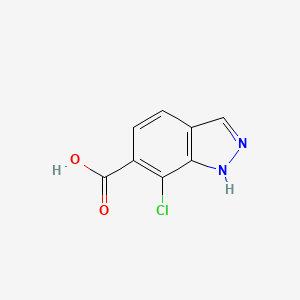
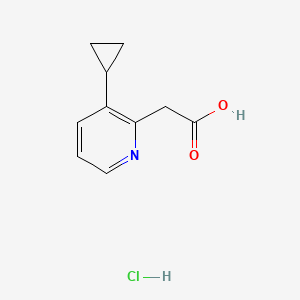
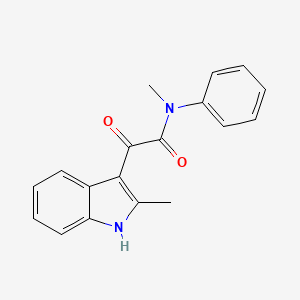
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2515437.png)
![(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515438.png)
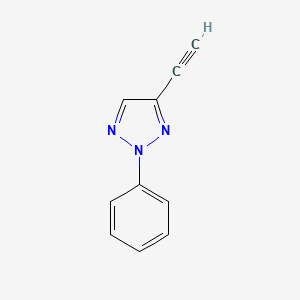
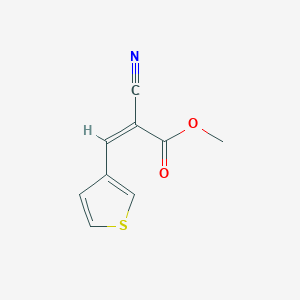
![3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide](/img/structure/B2515442.png)
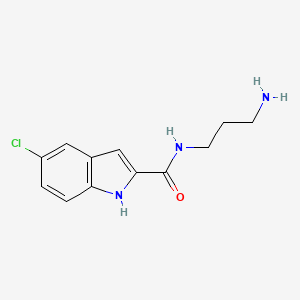
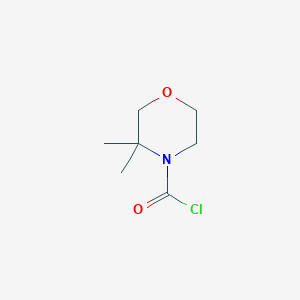
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)
![3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2515450.png)
